molecular formula C6H11FO4 B3058723 (2S,3S,4R)-4-Fluoro-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol CAS No. 913370-23-7

(2S,3S,4R)-4-Fluoro-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol

Cat. No.: B3058723
CAS No.: 913370-23-7
M. Wt: 166.15 g/mol
InChI Key: ULRUFWVRASYVEG-AMVSKUEXSA-N
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Description

The compound (2S,3S,4R)-4-Fluoro-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol is a fluorinated tetrahydrofuran derivative characterized by its stereospecific configuration (2S,3S,4R). Key structural features include:

  • A fluorine atom at position 4, enhancing metabolic stability and electronic effects.
  • A methoxy group at position 5, influencing steric and electronic properties.

Properties

IUPAC Name

(2S,3S,4R)-4-fluoro-2-(hydroxymethyl)-5-methoxyoxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO4/c1-10-6-4(7)5(9)3(2-8)11-6/h3-6,8-9H,2H2,1H3/t3-,4+,5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRUFWVRASYVEG-AMVSKUEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)CO)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H]([C@@H](O1)CO)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467183
Record name (2S,3S,4R)-4-Fluoro-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913370-23-7
Record name (2S,3S,4R)-4-Fluoro-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,3S,4R)-4-Fluoro-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol is a compound of interest due to its potential biological activities, particularly in the context of antiviral research. This article explores its synthesis, biological activity, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H12FNO5
  • Molecular Weight : 189.16 g/mol
  • CAS Number : 2041584-99-8

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with appropriate sugar derivatives.
  • Fluorination : The introduction of fluorine can be achieved through various fluorination methods.
  • Hydroxymethylation and Methoxylation : These functional groups are added to complete the molecular structure.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. Notably, nucleoside analogs have shown effectiveness against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).

  • Mechanism of Action : These compounds often act as inhibitors of viral polymerases, disrupting viral replication.
  • In vitro Studies :
    • A study reported that a related compound demonstrated an EC50 value of 7.8 nM against HBV in cell-based assays .
    • Inhibition of HBV polymerase was noted with an IC50 of 120 nM for a triphosphate derivative .

Table 1: Summary of Biological Activity

CompoundTarget VirusEC50 (nM)IC50 (nM)
(2S,3S,4R)-4-Fluoro...HBV7.8120
Related Nucleoside AnalogHIV31-

Case Studies

  • Study on Nucleoside Analogues :
    • Researchers synthesized various nucleoside analogues and evaluated their antiviral activities.
    • The study found that while some compounds showed potent activity against HBV, others required prodrug formulations to enhance bioavailability and efficacy .
  • Prodrug Development :
    • Prodrugs designed from nucleoside analogs have been shown to bypass metabolic limitations and enhance cellular uptake.
    • For instance, a phosphoramidate prodrug was effective in overcoming the first phosphorylation step in cellular activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemical Differences

Table 1: Structural and Stereochemical Comparison
Compound Name Substituents (Positions) Stereochemistry Molecular Formula Key Features
Target Compound 4-F, 2-CH2OH, 5-OCH3 2S,3S,4R C7H13FO4* Methoxy group at C5; fluorinated core.
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)-THF-3-ol 5-Pyrrolopyrimidine, 4-F, 2-CH2OH 2R,3S,4R,5R C14H15FIN5O4 Iodo-pyrrolopyrimidine substituent; antiviral/nucleoside analog potential .
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)-THF-3,4-diol 5-Purine, 3,4-diol 2R,3S,4R,5R C10H12N4O4 Purine base; diol structure; acute toxicity (H302, H315) .
N-((2S,3S,4R,5R)-5-(6-Amino-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)-THF-3-yl)-4-(trifluoromethyl-diazirinyl)benzamide 5-Purine, 4-hydroxy, 2-CH2OH, benzamide-diazirine 2S,3S,4R,5R C22H22F3N7O4 Diazirine group for photoaffinity labeling; biochemical probes .
(2S,3S,4R,5R)-5-[(Cyclohexylamino)methyl]-4-[methyl-(2-pyridylethyl)amino]-THF-3-ol 5-Cyclohexylaminomethyl, 4-pyridylethylamino 2S,3S,4R,5R C20H33N3O3 Bulky substituents; predicted pKa 13.97 (weak base) .
(2R,3R,4S,5R)-5-(7-Amino-triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)-THF-3-ol 5-Triazolo-pyrimidine, 4-F, 2-CH2OH 2R,3R,4S,5R C10H11FN6O3 Fluorinated triazolo-pyrimidine; high purity for research .
Table 2: Physical and Hazard Properties
Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Hazard Classification (GHS)
Target Compound ~178.18* N/A N/A Not provided
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)-THF-3-ol 487.10 N/A N/A Not provided
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)-THF-3,4-diol 252.23 N/A N/A H302, H315, H319, H335
(2S,3S,4R,5R)-5-(Aminomethyl)-4-(4-methylpiperidin-1-yl)-THF-3-ol 244.33 1.156 (pred.) 413.1 (pred.) Not provided

*Calculated based on assumed formula.

Functional and Application Differences

  • Target Compound : The 5-methoxy group distinguishes it from purine/pyrimidine-containing analogues (e.g., ), likely reducing nucleoside mimicry but enhancing stability for synthetic intermediates.
  • Purine/Pyrimidine Analogues (): Commonly used in antiviral or anticancer research due to nucleoside-like structures. For example, the triazolo-pyrimidine derivative () emphasizes high purity for targeted biochemical studies.
  • Diazirine Derivatives (): Serve as photoaffinity probes for studying protein-ligand interactions, leveraging the photoreactive diazirine group.
  • Amino-Substituted Analogues (): Bulky substituents like cyclohexylamino or methylpiperidine groups may improve membrane permeability or target specificity but reduce solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4R)-4-Fluoro-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol
Reactant of Route 2
(2S,3S,4R)-4-Fluoro-2-(hydroxymethyl)-5-methoxytetrahydrofuran-3-ol

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